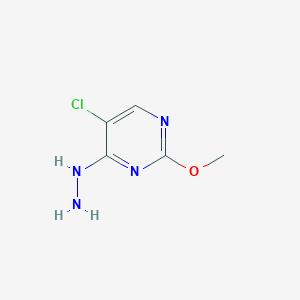![molecular formula C12H14FNO4 B8484052 Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-](/img/structure/B8484052.png)
Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a fluorine atom on the benzene ring. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems to enhance efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Deprotection Reactions: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol are used to remove the Boc group.
Major Products Formed
Scientific Research Applications
Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- primarily involves the protection and deprotection of amino groups:
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butoxycarbonylamino)phenylboronic Acid: Similar in structure but contains a boronic acid group instead of a fluorine atom.
3-(((Tert-butoxycarbonyl)amino)methyl)benzoic Acid: Similar in structure but contains a methyl group instead of a fluorine atom.
Uniqueness
Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- is unique due to the presence of both the Boc-protected amino group and the fluorine atom on the benzene ring. This combination provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H14FNO4 |
|---|---|
Molecular Weight |
255.24 g/mol |
IUPAC Name |
2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-7-4-5-8(10(15)16)9(13)6-7/h4-6H,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
UTVJFITUVRCJJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


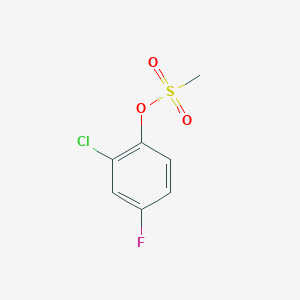
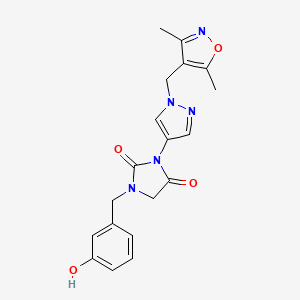
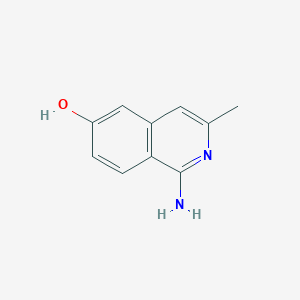
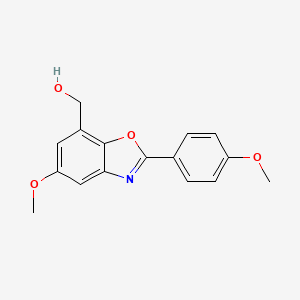
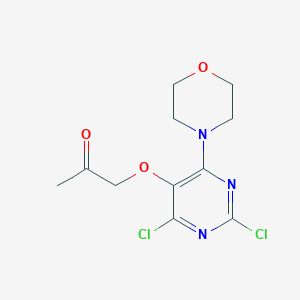
![Phosphonium, [3-(2-methyl-1,3-dioxolan-2-yl)propyl]triphenyl-, iodide](/img/structure/B8483993.png)
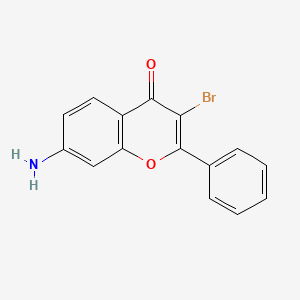
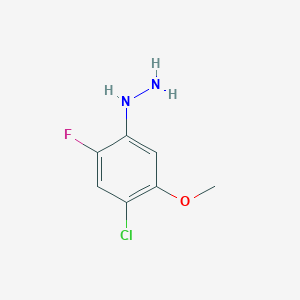
![6-Morpholin-4-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8484009.png)


![1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine](/img/structure/B8484046.png)
